molecular formula C7H4BrClN2 B1604233 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-81-0

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1604233
M. Wt: 231.48 g/mol
InChI Key: QULWOGLBWMRZGR-UHFFFAOYSA-N
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Description



  • 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C<sub>7</sub>H<sub>4</sub>BrClN<sub>2</sub> . It belongs to the class of pyrrolopyridines and exhibits interesting biological activities.





  • Synthesis Analysis






  • Molecular Structure Analysis



    • The molecular structure of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine ring with bromine and chlorine substituents. The exact arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography.





  • Chemical Reactions Analysis



    • 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine may participate in various chemical reactions, including substitution, coupling, and functional group transformations. Its reactivity depends on the specific reaction conditions and neighboring functional groups.





  • Physical And Chemical Properties Analysis



    • Density : 1.9±0.1 g/cm³

    • Boiling Point : 367.8±37.0 °C at 760 mmHg

    • Vapour Pressure : 0.0±0.8 mmHg at 25°C

    • Flash Point : 176.2±26.5 °C

    • Index of Refraction : 1.730

    • Molar Refractivity : 49.2±0.3 cm³/mol

    • Polar Surface Area : 29 Ų




  • Scientific Research Applications

    Synthesis and Chemical Reactions

    4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a versatile intermediate in the synthesis of complex molecules. For example, Pyridine hydrochloride is used for the synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, showcasing the compound's utility in obtaining chloro derivatives efficiently (Mongin et al., 1996). Additionally, the compound is pivotal in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating its role in the generation of nucleophilic displacement reactions for creating 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).

    Molecular and Structural Analysis

    The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine were analyzed through experimental charge density distribution and DFT studies, revealing insights into the covalent nature of bonds within the pyrrolopyridine skeleton. This underscores the compound's importance in understanding the molecular basis of chemical reactivity and stability (Hazra et al., 2012).

    Halogen Atom Influence on Molecular Structures

    Research on the influence of halogen type on structural features of compounds containing α-halo-α,α-dinitroethyl moieties provides insights into how different halogen atoms affect molecular packing and bonding, which is relevant for designing materials with desired physical properties (Dmitrienko et al., 2017).

    Reaction Mechanisms and Synthesis Pathways

    Studies on the direct detection of pyridine formation from the reaction of CH with pyrrole highlight the mechanisms of ring expansion reactions, contributing to the understanding of chemical synthesis pathways and the formation of heterocyclic compounds in various contexts, including interstellar chemistry (Soorkia et al., 2010).

    Safety And Hazards



    • The compound’s safety profile should be assessed through rigorous toxicological studies. It is essential to handle it with care due to potential toxicity.

    • Hazard Classifications: Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3.




  • Future Directions



    • Investigate its pharmacological properties, including potential therapeutic applications.

    • Explore its interactions with specific biological targets.

    • Optimize synthetic routes for improved yields and scalability.




    properties

    IUPAC Name

    4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4BrClN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QULWOGLBWMRZGR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CNC2=C1C(=NC=C2Cl)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4BrClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30646778
    Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30646778
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    231.48 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

    CAS RN

    1000341-81-0
    Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1000341-81-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30646778
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 5
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    Reactant of Route 6
    4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine

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